Cas no 2044707-04-0 (N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine)

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine Chemical and Physical Properties
Names and Identifiers
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- N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine
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- MDL: MFCD30479676
- Inchi: 1S/C15H20F3NO3/c1-14(2,3)22-13(20)19-9-8-11-4-6-12(7-5-11)21-10-15(16,17)18/h4-7H,8-10H2,1-3H3,(H,19,20)
- InChI Key: ZLJGXLWREKZZNB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCC1=CC=C(OCC(F)(F)F)C=C1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 379.7±42.0 °C at 760 mmHg
- Flash Point: 183.5±27.9 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY047829-1g |
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine |
2044707-04-0 | ≥95% | 1g |
¥5109.68 | 2024-07-09 | |
eNovation Chemicals LLC | D776623-1g |
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine |
2044707-04-0 | 95% | 1g |
$605 | 2024-07-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY047829-1g |
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine |
2044707-04-0 | 95% | 1g |
¥5109.68 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576277-1g |
Tert-butyl (4-(2,2,2-trifluoroethoxy)phenethyl)carbamate |
2044707-04-0 | 98% | 1g |
¥7663 | 2023-04-08 | |
eNovation Chemicals LLC | D776623-1g |
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine |
2044707-04-0 | 95% | 1g |
$605 | 2025-03-01 | |
eNovation Chemicals LLC | D776623-1g |
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine |
2044707-04-0 | 95% | 1g |
$605 | 2025-02-28 |
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine
Professional Introduction to N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine (CAS No. 2044707-04-0)
N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2044707-04-0, is a derivative of phenethylamine with a unique structural feature that includes a Boc (tert-butoxycarbonyl) protecting group and a trifluoroethoxy moiety. The presence of these functional groups not only enhances its chemical stability but also imparts specific pharmacological properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The Boc group is commonly employed in peptide synthesis to protect the amine functionality during various chemical reactions. This protection is crucial for ensuring the correct sequence and integrity of the peptide backbone. On the other hand, the trifluoroethoxy group introduces fluorine atoms into the molecule, which can significantly influence its metabolic stability and binding affinity to biological targets. Fluorinated compounds are widely recognized for their enhanced bioavailability and improved pharmacokinetic profiles, making them highly desirable in drug development.
In recent years, there has been a surge in research focused on developing novel fluorinated derivatives of phenethylamine analogs. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and neurodegenerative diseases. The unique combination of the Boc protecting group and the trifluoroethoxy substituent in N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine positions it as a key intermediate for synthesizing potential drug candidates.
The structural motif of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine shares similarities with several known pharmacologically active agents. For instance, it bears resemblance to amphetamines and their derivatives, which are well-documented for their stimulant properties. However, the introduction of fluorine atoms can modulate the pharmacological effects, potentially leading to compounds with improved safety profiles and reduced side effects. This modulation is particularly relevant in the development of next-generation therapeutics where efficacy must be balanced with tolerability.
The synthesis of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves multi-step organic transformations that require precise control over reaction conditions. The initial step typically involves the formation of the phenethylamine core followed by selective substitution with the trifluoroethoxy group. Subsequently, the amine functionality is protected using the Boc group to prevent unwanted side reactions during subsequent synthetic steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield.
The significance of this compound extends beyond its use as an intermediate in drug synthesis. It also serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically varying different functional groups within the molecule, researchers can gain insights into how specific structural features influence biological activity. This information is crucial for designing more effective and targeted therapeutics.
In conclusion, N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine (CAS No. 2044707-04-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an ideal candidate for synthesizing novel bioactive molecules with enhanced pharmacological properties. As research in fluorinated compounds continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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